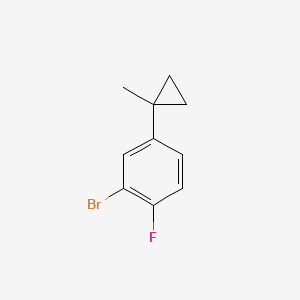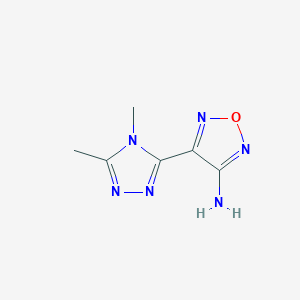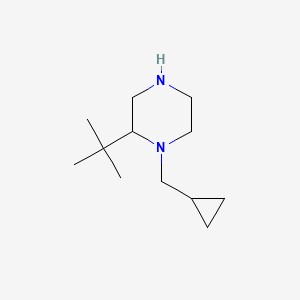
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group and a cyclopropylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed for the direct introduction of tert-butyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups attached to the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)piperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(Tert-butyl)piperazine: Lacks the cyclopropylmethyl group, leading to variations in reactivity and applications.
N-tert-Butylpiperazine: Another similar compound with different substitution patterns on the piperazine ring.
Uniqueness: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine stands out due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer unique steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-tert-butyl-1-(cyclopropylmethyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-12(2,3)11-8-13-6-7-14(11)9-10-4-5-10/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
FGJXMVGOHXGWMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CNCCN1CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


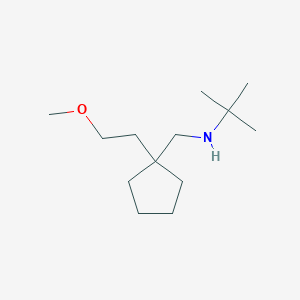
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
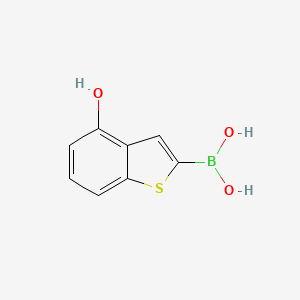
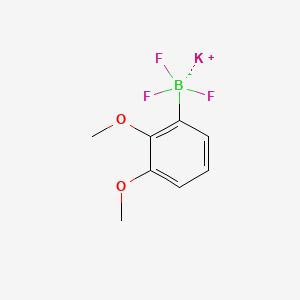
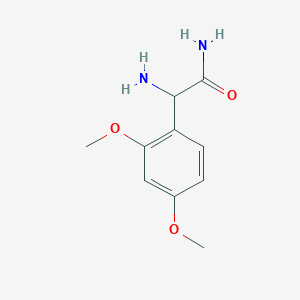
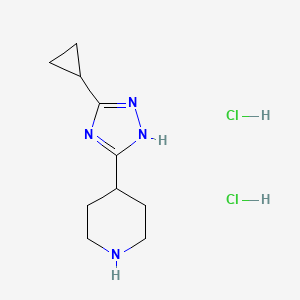
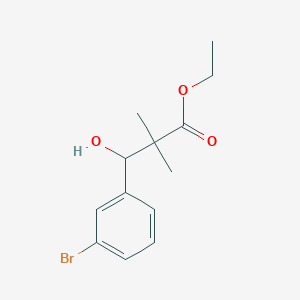
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
